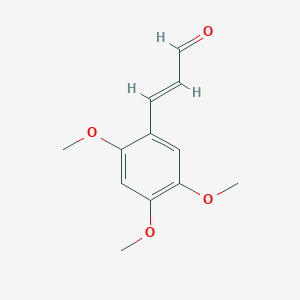
(E)-3-(2,4,5-trimethoxyphenyl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2,4,5-trimethoxyphenyl)acrylaldehyde is an organic compound with the molecular formula C12H14O4 It is a derivative of cinnamaldehyde, characterized by the presence of three methoxy groups attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (E)-3-(2,4,5-trimethoxyphenyl)acrylaldehyde can be synthesized through several methods. One common approach involves the oxidation of substituted cinnamaldehyde derivatives. For instance, the oxidation of 2,4,5-trimethoxycinnamic acid can yield 2,4,5-trimethoxy cinnamaldehyde . Another method involves the condensation of aromatic aldehydes with appropriate reagents under controlled conditions .
Industrial Production Methods: Industrial production of 2,4,5-trimethoxy cinnamaldehyde typically involves large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: (E)-3-(2,4,5-trimethoxyphenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The methoxy groups can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution
Major Products: The major products formed from these reactions include 2,4,5-trimethoxycinnamic acid, 2,4,5-trimethoxybenzyl alcohol, and various substituted derivatives .
Aplicaciones Científicas De Investigación
(E)-3-(2,4,5-trimethoxyphenyl)acrylaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4,5-trimethoxy cinnamaldehyde involves its interaction with molecular targets and pathways. It primarily operates by inhibiting the NF-κB pathway and modulating pro-inflammatory mediators. In cancer treatment, it disrupts cellular processes, leading to apoptosis of cancer cells . The compound also enhances metabolic health by improving glucose uptake and insulin sensitivity .
Comparación Con Compuestos Similares
Cinnamaldehyde: The parent compound, known for its flavor and odor, and used in various applications.
2,4,5-Trimethoxycinnamic acid: A derivative with similar chemical properties but different applications.
3,4-Dimethoxycinnamaldehyde: Another derivative with distinct chemical behavior and uses.
Uniqueness: (E)-3-(2,4,5-trimethoxyphenyl)acrylaldehyde stands out due to its unique combination of methoxy groups, which impart specific chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C12H14O4 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C12H14O4/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h4-8H,1-3H3/b5-4+ |
Clave InChI |
DNAVOCNYHNNEQI-SNAWJCMRSA-N |
SMILES |
COC1=CC(=C(C=C1C=CC=O)OC)OC |
SMILES isomérico |
COC1=CC(=C(C=C1/C=C/C=O)OC)OC |
SMILES canónico |
COC1=CC(=C(C=C1C=CC=O)OC)OC |
Sinónimos |
2,4,5-trimethoxycinnamaldehyde trans-2,4,5-trimethoxycinnamaldehyde |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















